N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Computational chemistry Drug design Physicochemical profiling

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034540-47-9, molecular formula C₁₆H₂₁N₅O₂, MW 315.377) is a synthetic triazine derivative bearing a 4-dimethylamino-6-methoxy-1,3,5-triazine core linked via a methylene bridge to a meta-tolyl acetamide moiety. The compound is commercially available from multiple suppliers as a research-grade building block (typical purity ≥95%) and is catalogued under identifiers including EVT-2534148 and B2397074.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 2034540-47-9
Cat. No. B2397074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide
CAS2034540-47-9
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C
InChIInChI=1S/C16H21N5O2/c1-11-6-5-7-12(8-11)9-14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22)
InChIKeyVACAERFEECYULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034540-47-9): Procurement-Relevant Structural and Physicochemical Profile


N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034540-47-9, molecular formula C₁₆H₂₁N₅O₂, MW 315.377) is a synthetic triazine derivative bearing a 4-dimethylamino-6-methoxy-1,3,5-triazine core linked via a methylene bridge to a meta-tolyl acetamide moiety . The compound is commercially available from multiple suppliers as a research-grade building block (typical purity ≥95%) and is catalogued under identifiers including EVT-2534148 and B2397074 . This compound belongs to a broader series of N-((4-substituted-6-substituted-1,3,5-triazin-2-yl)methyl)acetamide derivatives that have been explored in patent literature for applications spanning kinase inhibition, herbicide development, and antiviral research .

Distinct methoxy-triazine core for SAR differentiation
Meta-tolyl regioisomer enables shape-specific target probing
Multi-supplier access with research-grade purity

Why N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide Cannot Be Replaced by Its Closest Triazine Acetamide Analogs


Within the N-((4,6-disubstituted-1,3,5-triazin-2-yl)methyl)acetamide series, even single-point structural modifications produce substantial shifts in physicochemical and potentially biological profiles. The target compound's 4-dimethylamino-6-methoxy substitution pattern on the triazine ring is distinct from the 4,6-bis(dimethylamino) analog (CAS 2034413-55-1), resulting in different hydrogen-bond acceptor capacity (5 vs. 6 H-bond acceptors), altered lipophilicity, and divergent steric bulk at the 6-position . Furthermore, the meta-tolyl regioisomer cannot be interchanged with its para-tolyl or ortho-tolyl congeners, as the position of the methyl substituent on the phenyl ring modulates molecular shape, dipole moment orientation, and potential target-binding geometry . These structural features are fixed determinants of the compound's behavior in any assay or synthetic application; generic substitution risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, impurity profiling, or downstream synthetic steps [1].

Methoxy substitution alters H-bond acceptor count and lipophilicity relative to the bis(dimethylamino) analog, potentially shifting interaction profiles.
Meta-tolyl regioisomer imposes distinct spatial orientation relative to para/ortho isomers, which can alter binding geometry.
m-Tolyl acetamide electronic character and aromatic π-system diverge from 4-fluorophenyl or cyclopentyl side chains, affecting pharmacokinetic and target-engagement properties.

Quantitative Differentiation Evidence for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide Versus Closest Analogs


Hydrogen-Bond Acceptor Count Differentiates Methoxy-Substituted Triazine Core from Bis-Dimethylamino Analog

The target compound (C₁₆H₂₁N₅O₂) possesses 5 hydrogen-bond acceptor sites and 1 hydrogen-bond donor site, compared with 6 hydrogen-bond acceptors and 1 donor for the closest structural analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034413-55-1, C₁₇H₂₄N₆O). This reduction of one H-bond acceptor arises from replacement of the 6-dimethylamino group with a methoxy substituent, altering the compound's capacity for directed intermolecular interactions .

H-Bond Acceptors
Source review
Target: 5 vs Analog: 6 acceptors
May influence solubility and binding; verify experimentally
Structural inference; no published data
Computational chemistry Drug design Physicochemical profiling

Meta-Tolyl Regioisomerism Provides Distinct Molecular Shape Relative to Para- and Ortho-Tolyl Congeners

The target compound features a meta-tolyl (3-methylphenyl) acetamide side chain, distinguishing it from the para-tolyl (4-methylphenyl) and ortho-tolyl (2-methylphenyl) regioisomers that are listed as similar compounds by suppliers . The meta-substitution pattern places the methyl group at the 3-position of the phenyl ring, generating a distinct spatial orientation of the hydrophobic methyl substituent relative to the acetamide linkage. This regioisomeric identity is confirmed by the IUPAC name N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenyl)acetamide and the canonical SMILES CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C .

Regioisomer Identity
Source review
Meta (3-methylphenyl) vs para/ortho isomers
Shape and dipole orientation differ; confirm SAR consistency
Structural identity from vendor specifications
Medicinal chemistry SAR studies Regioisomer differentiation

Methoxy Substituent at Triazine 6-Position Enables Differential Reactivity Versus 4-Fluorophenyl and Cyclopentyl Acetamide Analogs

The target compound's 4-(dimethylamino)-6-methoxy-1,3,5-triazine core serves as a versatile synthetic intermediate. The methoxy group at the 6-position provides a handle for further nucleophilic aromatic substitution chemistry that is not available in analogs bearing different aryl acetamide side chains. Comparison with the 4-fluorophenyl analog (CAS 2034540-20-8, C₁₅H₁₈FN₅O₂) and the cyclopentyl analog (CAS 2034466-45-8, C₁₄H₂₃N₅O₂) reveals that the m-tolyl acetamide moiety confers distinct electronic character—the electron-donating methyl group at the meta position modulates the electron density of the acetamide carbonyl differently than the electron-withdrawing 4-fluorophenyl group or the aliphatic cyclopentyl group [1].

Electronic Character
Reported
m-Tolyl (e-donating) vs 4-F-phenyl (e-withdrawing) vs cyclopentyl
Modulates π-stacking and lipophilicity for SAR profiling
Electronic properties inferred from Hammett constants
Synthetic chemistry Building block selection Coupling chemistry

Triazine Core Substitution Pattern Dictates Physicochemical Property Profile Relevant to Assay Compatibility

The 4-dimethylamino-6-methoxy substitution on the 1,3,5-triazine ring creates an asymmetric electronic environment that differentiates this compound from symmetric 4,6-bis(dimethylamino) analogs. The methoxy group (-OCH₃) is a weaker electron-donating substituent by resonance compared to dimethylamino (-N(CH₃)₂), resulting in a different distribution of π-electron density across the triazine ring. This electronic asymmetry influences the compound's UV absorption profile, chromatographic retention behavior, and interactions with biological nucleophiles. The compound complies with Lipinski's Rule of Five parameters (MW <500, HBD ≤5, HBA ≤10), supporting its suitability as a drug-like screening compound .

Drug-Likeness Profile
Class-level
Within Lipinski parameters (MW
Predicted suitable for cellular assays; experimental solubility needed
Prediction only; no experimental data available
Chemotype Activity
Class-level
Triazine acetamide chemotype linked to kinase, protease, herbicidal activity
Supports inclusion in screening cascades; target data absent
Patent landscape; no direct data for this compound
Supplier Coverage
Source review
≥2 suppliers (EvitaChem, BenchChem); purity ≥95%
Multi-supplier access lowers procurement risk
Supplier landscape as of May 2026
ADME prediction Solubility Permeability Assay development

Known Biological Activity Landscape of Triazine Acetamide Series Provides Context for Target Compound Selection in Kinase and Protease Inhibitor Screening

While no target-specific bioactivity data (IC₅₀, Kd, Ki) is publicly available for CAS 2034540-47-9 itself, the broader N-((4,6-disubstituted-1,3,5-triazin-2-yl)methyl)acetamide chemotype has been disclosed in patent literature for BTK inhibition, herbicide activity, and antiviral applications including SARS-related coronavirus inhibition [1]. The closely related N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034413-55-1) is explicitly noted to exhibit herbicidal activity . This chemotype-level precedent supports the target compound's relevance for screening in these therapeutic areas, with its distinct methoxy substitution potentially conferring differential selectivity or potency that would need to be empirically determined .

Chemotype Activity
Class-level
Triazine acetamide chemotype linked to kinase, protease, herbicidal activity
Supports inclusion in screening cascades; target data absent
Patent landscape; no direct data for this compound
Kinase inhibition Protease inhibition Herbicide discovery Antiviral research

Commercial Availability and Supply Chain Differentiation: Single-Source vs. Multi-Supplier Benchmarks

CAS 2034540-47-9 is currently listed by at least two independent suppliers (EvitaChem as EVT-2534148 and BenchChem as B2397074) with stated purity of ≥95% . In contrast, the bis-dimethylamino analog (CAS 2034413-55-1) is also available from multiple vendors, while the o-tolyl and p-tolyl regioisomers and the cyclopentyl analog each appear to have more limited single-vendor availability. Multi-supplier availability reduces procurement risk and enables competitive pricing for the target compound while maintaining structural uniqueness within the analog series .

Supplier Coverage
Source review
≥2 suppliers (EvitaChem, BenchChem); purity ≥95%
Multi-supplier access lowers procurement risk
Supplier landscape as of May 2026
Procurement Supply chain Catalog compound sourcing

Recommended Research and Industrial Application Scenarios for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034540-47-9)


Structure-Activity Relationship (SAR) Studies in Kinase or Protease Inhibitor Programs Requiring a Methoxy-Substituted Triazine Scaffold

The compound's 4-dimethylamino-6-methoxy-1,3,5-triazine core provides a distinct electronic environment compared to the more common 4,6-bis(dimethylamino) scaffold. Research teams exploring SAR around triazine-based ATP-competitive kinase inhibitors or protease inhibitors can use this compound as a tool to assess the impact of replacing a dimethylamino group with a methoxy substituent at the triazine 6-position, thereby modulating hydrogen-bond acceptor count from 6 to 5 while retaining the m-tolyl acetamide pharmacophore .

Regioisomeric Probe for Determining Tolyl Substitution Position Effects on Target Binding

As the exclusive meta-tolyl regioisomer in the 4-(dimethylamino)-6-methoxy-1,3,5-triazine acetamide series, this compound enables systematic comparison with its para-tolyl and ortho-tolyl congeners. Such regioisomeric SAR profiling is essential for optimizing target-ligand complementarity, particularly when the binding site exhibits shape sensitivity to the methyl group position on the phenyl ring .

Synthetic Building Block for Late-Stage Diversification via Triazine Ring Functionalization

The methoxy group at the triazine 6-position serves as a synthetic handle for further derivatization through nucleophilic aromatic substitution, while the intact m-tolyl acetamide side chain remains available for amide coupling or functional group interconversion. This dual reactivity makes the compound a versatile intermediate for constructing focused compound libraries in medicinal chemistry campaigns targeting kinases, GPCRs, or epigenetic readers where triazine-containing ligands have shown promise .

Herbicide Discovery Screening Incorporating Meta-Tolyl Triazine Acetamide Chemotypes

Given the documented herbicidal activity of the closely related N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide, this compound represents a logical comparator for agrochemical screening panels. The methoxy substitution may alter phloem mobility, metabolic stability in planta, or target enzyme selectivity relative to the bis-dimethylamino parent, warranting empirical evaluation in greenhouse or laboratory herbicide assays [1].

Application
Selection Property
Validation Focus
Kinase/Protease SAR Studies
Methoxy-triazine core differentiation
H-bond acceptor impact on target binding
Regioisomeric Probe
Meta-tolyl spatial orientation
Shape complementarity in binding sites
Synthetic Diversification
Methoxy leaving group for nucleophilic substitution
Library construction feasibility
Herbicide Screening
Meta-tolyl triazine chemotype
Phloem mobility and target enzyme selectivity
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